molecular formula C8H11F2NO2 B2452148 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one CAS No. 2196078-80-3

1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one

Katalognummer B2452148
CAS-Nummer: 2196078-80-3
Molekulargewicht: 191.178
InChI-Schlüssel: MKOOEEZNGZLAER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one, also known as AZD-1775, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. It is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 by AZD-1775 has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death.

Wirkmechanismus

CHK1 is a key enzyme in the DNA damage response pathway, which is activated in response to DNA damage caused by radiation or chemotherapy drugs. CHK1 helps to prevent the replication of damaged DNA, allowing time for the DNA to be repaired before cell division occurs. Inhibition of CHK1 by 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one prevents this protective mechanism, leading to increased cell death.
Biochemical and physiological effects:
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to increased apoptosis. In addition, 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one has been shown to enhance the anti-tumor activity of radiation and chemotherapy drugs in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is its selectivity for cancer cells, which makes it a promising candidate for combination therapy with other cancer treatments. However, one limitation of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is its potential to induce resistance in cancer cells over time. This highlights the need for further research to identify strategies to overcome this limitation.

Zukünftige Richtungen

There are several future directions for research on 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one. One area of interest is the identification of biomarkers that can predict response to 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one treatment. Another area of interest is the development of combination therapies with other cancer treatments to enhance the anti-tumor activity of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one in cancer patients.

Synthesemethoden

1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is a synthetic compound that can be prepared using a multistep synthesis process. The synthesis starts with the preparation of 2,2-difluoroethanol, which is then used to prepare the key intermediate 3-(2,2-difluoroethoxy)azetidin-1-amine. This intermediate is then reacted with prop-2-enoyl chloride to yield the final product, 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one has been extensively studied for its potential application in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy drugs, leading to increased cell death. This makes it a promising candidate for combination therapy with other cancer treatments.

Eigenschaften

IUPAC Name

1-[3-(2,2-difluoroethoxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2/c1-2-8(12)11-3-6(4-11)13-5-7(9)10/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOOEEZNGZLAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.